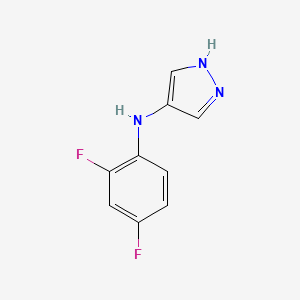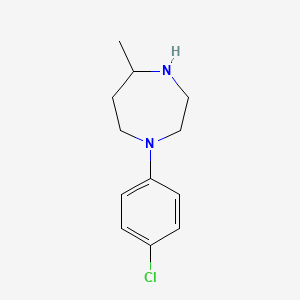![molecular formula C9H15Br B13214465 [1-(Bromomethyl)cyclopropyl]cyclopentane](/img/structure/B13214465.png)
[1-(Bromomethyl)cyclopropyl]cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Bromomethyl)cyclopropyl]cyclopentane: is an organic compound with the molecular formula C9H15Br and a molecular weight of 203.12 g/mol . This compound features a cyclopentane ring substituted with a cyclopropyl group that has a bromomethyl substituent. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Bromomethyl)cyclopropyl]cyclopentane typically involves the bromination of cyclopropylmethylcyclopentane. This can be achieved through the following steps:
Formation of Cyclopropylmethylcyclopentane: This precursor can be synthesized via the reaction of cyclopentylmagnesium bromide with cyclopropylmethyl chloride.
Bromination: The bromination of cyclopropylmethylcyclopentane is carried out using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to handle the bromination reaction.
Purification: Employing distillation or recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(Bromomethyl)cyclopropyl]cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as potassium hydroxide (KOH) or sodium hydride (NaH) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopropylcyclopentanes.
Elimination: Formation of cyclopropylcyclopentenes.
Oxidation: Formation of cyclopropylcyclopentanones.
Reduction: Formation of cyclopropylcyclopentanes with reduced functional groups.
Scientific Research Applications
[1-(Bromomethyl)cyclopropyl]cyclopentane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]cyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylcyclopentane: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.
Cyclopropylcyclopentane: Similar structure but without the bromomethyl group, resulting in different reactivity and applications.
Bromocyclopentane: Contains a bromine atom but lacks the cyclopropyl group, leading to different chemical properties.
Uniqueness
[1-(Bromomethyl)cyclopropyl]cyclopentane is unique due to the presence of both a cyclopropyl group and a bromomethyl substituent. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C9H15Br |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopropyl]cyclopentane |
InChI |
InChI=1S/C9H15Br/c10-7-9(5-6-9)8-3-1-2-4-8/h8H,1-7H2 |
InChI Key |
QUANMMFTMFVCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13214388.png)
![1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13214390.png)




![4,6,6-Trimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13214430.png)
![Methyl 4,4,6,6-tetramethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13214431.png)

![2,2,2-Trifluoro-N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13214438.png)
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]sulfamoyl chloride](/img/structure/B13214442.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine](/img/structure/B13214445.png)
![5-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13214455.png)
